molecular formula C8H11N3O4 B12854202 1-Ethyl 3-methyl 5-amino-1H-pyrazole-1,3-dicarboxylate CAS No. 1246555-70-3

1-Ethyl 3-methyl 5-amino-1H-pyrazole-1,3-dicarboxylate

Cat. No.: B12854202
CAS No.: 1246555-70-3
M. Wt: 213.19 g/mol
InChI Key: BAWIWSHHOZWMIS-UHFFFAOYSA-N
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Description

1-Ethyl 3-methyl 5-amino-1H-pyrazole-1,3-dicarboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the use of catalysts to improve yield and efficiency. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often necessary to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl 3-methyl 5-amino-1H-pyrazole-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

1-Ethyl 3-methyl 5-amino-1H-pyrazole-1,3-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-cancer and anti-diabetic activities.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-Ethyl 3-methyl 5-amino-1H-pyrazole-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes .

Comparison with Similar Compounds

  • 1-Methyl 3-ethyl 5-amino-1H-pyrazole-1,3-dicarboxylate
  • 1-Phenyl 3-methyl 5-amino-1H-pyrazole-1,3-dicarboxylate
  • 1-Ethyl 3-methyl 5-hydroxy-1H-pyrazole-1,3-dicarboxylate

Uniqueness: 1-Ethyl 3-methyl 5-amino-1H-pyrazole-1,3-dicarboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethyl and methyl groups, along with the amino group, enhances its reactivity and potential for forming diverse derivatives .

Properties

CAS No.

1246555-70-3

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

1-O-ethyl 3-O-methyl 5-aminopyrazole-1,3-dicarboxylate

InChI

InChI=1S/C8H11N3O4/c1-3-15-8(13)11-6(9)4-5(10-11)7(12)14-2/h4H,3,9H2,1-2H3

InChI Key

BAWIWSHHOZWMIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C(=CC(=N1)C(=O)OC)N

Origin of Product

United States

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